3-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide
Description
3-Methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is a heterocyclic compound featuring a benzamide moiety substituted with a methoxy group at the 3-position of the benzene ring and linked to a 5-phenyl-1,2,4-thiadiazole core. This structure combines aromatic and heterocyclic elements, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
3-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-21-13-9-5-8-12(10-13)14(20)17-16-18-15(22-19-16)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYQRXVIOYOGMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NSC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified using standard chromatographic techniques .
Industrial Production Methods
Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted thiadiazole derivatives with different functional groups.
Scientific Research Applications
Biological Applications
The compound has shown promise in various biological applications, particularly in antimicrobial and anticancer research.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including 3-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide. Research indicates that compounds with similar structures can significantly inhibit the proliferation of cancer cells. For instance:
- Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of thiadiazoles exhibit cytotoxic effects against various human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) .
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| This compound | MCF-7 | 0.28 |
| 1-(5-benzylthio)-1,3,4-thiadiazol derivatives | HeLa | 0.52 |
| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole derivatives | PC3 | 0.15 |
Antimicrobial Properties
Thiadiazole derivatives are also recognized for their antimicrobial properties. Research has shown that these compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics .
Case Studies
Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:
- Study on MCF-7 Cells : A recent study investigated the effects of various thiadiazole derivatives on MCF-7 cells and found that specific substitutions on the phenyl ring significantly enhanced anticancer activity .
- In Vivo Studies : Animal models have been used to assess the therapeutic potential of these compounds in treating tumors, showing promising results in reducing tumor size and improving survival rates .
Mechanism of Action
The mechanism of action of 3-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide involves its interaction with various molecular targets and pathways. The compound is known to inhibit the replication of bacterial and cancer cells by disrupting DNA replication processes. This is attributed to the bioisosteric nature of the thiadiazole ring, which allows it to mimic the structure of nucleic bases and interfere with cellular functions .
Comparison with Similar Compounds
Substituent Variations on the Benzamide Ring
Key analogs differ in the substituent position and type on the benzamide ring:
- 4-Methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide: The methoxy group at the 4-position (vs.
- 4-Fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide : Fluorine’s electronegativity may enhance metabolic stability and bioavailability compared to methoxy derivatives .
- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide : Replacing thiadiazole with thiazole and adding halogens (Cl, F) reduces ring aromaticity but increases steric and electronic effects .
Table 1: Substituent Effects on Benzamide Analogs
Heterocyclic Core Modifications
Variations in the heterocyclic ring system significantly impact bioactivity and synthesis:
Table 2: Heterocyclic Core Comparisons
Biological Activity
3-Methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, alongside relevant case studies and research findings.
Synthesis of this compound
The synthesis typically involves the reaction of appropriate thiadiazole derivatives with benzamide precursors. The process can be summarized in the following steps:
- Formation of Thiadiazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
- Coupling Reaction : The thiadiazole intermediate is then coupled with a methoxy-substituted benzoyl chloride in the presence of a base like triethylamine.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A series of studies have demonstrated its cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).
Key Findings:
- The compound showed moderate to high cytotoxicity with IC50 values indicating effective inhibition of cell viability:
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Viability (%) at 100 µM |
|---|---|---|---|
| SCT4 | MCF-7 | 30 | 40.30 ± 2 |
| SCT5 | MDA-MB-231 | 25 | 33.86 ± 2 |
| SCT6 | MCF-7 | 45 | 73.56 ± 3 |
The mechanism by which this compound exerts its biological effects appears to involve:
- Induction of Apoptosis : Flow cytometry studies have indicated that treated cells undergo programmed cell death.
- Inhibition of Key Enzymes : The compound has been shown to interact with caspases (caspase 3, caspase 7) and Bcl family proteins (Bcl-xl, Bcl2), which are crucial in the regulation of apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also demonstrated antimicrobial activity. Studies have shown that it exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus.
Case Study:
A recent investigation highlighted the compound's ability to restrict bacterial growth independent of traditional resistance mechanisms, suggesting potential as a novel antimicrobial agent .
Q & A
Q. What are the standard synthetic routes for preparing 3-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide?
The synthesis typically involves two key steps:
- Thiadiazole ring formation : The 5-phenyl-1,2,4-thiadiazol-3-amine core is synthesized via cyclization reactions, such as the reaction of thiosemicarbazides with nitriles or via Hurd-Morrow rearrangement under acidic conditions .
- Amide coupling : The amine is reacted with 3-methoxybenzoyl chloride in a solvent like dichloromethane or pyridine, using a base (e.g., triethylamine) to neutralize HCl byproducts. Microwave-assisted synthesis can improve reaction efficiency and yield . Characterization is performed via TLC, NMR (to confirm amide bond formation), and mass spectrometry .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Spectroscopic methods : H and C NMR verify the methoxy group (δ ~3.8 ppm for OCH) and amide carbonyl (δ ~165-170 ppm). IR spectroscopy confirms N-H stretches (~3300 cm) and C=O (~1680 cm) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., N-H···N interactions in thiadiazole rings) .
- Elemental analysis : Validates molecular formula (CHNOS) .
Q. What are the primary biological activities reported for this compound?
- Antimicrobial activity : Thiadiazole derivatives exhibit inhibition against Gram-positive bacteria (e.g., S. aureus) via interference with cell wall synthesis .
- Anticancer potential : Screening against cancer cell lines (e.g., melanoma, breast cancer) shows IC values <10 µM in some analogs, linked to apoptosis induction .
- Mechanistic studies : Molecular docking suggests interaction with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) in anaerobic pathogens .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Experimental variables : Differences in cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains can alter efficacy. Standardize assays using CLSI guidelines .
- Structural analogs : Minor substitutions (e.g., replacing methoxy with ethoxy) significantly affect potency. Perform SAR studies to identify critical functional groups .
- Solubility and formulation : Use co-solvents (e.g., DMSO:PBS) to ensure compound stability in biological assays .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Prodrug design : Esterification of the methoxy group improves lipophilicity and oral bioavailability .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance tumor targeting and reduce systemic toxicity .
- Metabolic stability : Liver microsome assays identify metabolic hotspots (e.g., thiadiazole ring oxidation) for structural modification .
Q. How can computational methods guide the design of derivatives with enhanced activity?
- Docking simulations : Target enzymes like EGFR (PDB ID: 1M17) or DNA gyrase to predict binding affinities. The methoxy group shows π-π stacking with hydrophobic pockets .
- QSAR modeling : Use descriptors like logP and polar surface area to correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with activity .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives .
Methodological Considerations
Q. What analytical techniques address purity challenges in thiadiazole synthesis?
- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect impurities (<0.1% by area normalization) .
- Recrystallization : Optimize solvent systems (e.g., ethanol:DMF) to remove unreacted starting materials .
Q. How do reaction conditions influence thiadiazole ring formation?
- Temperature : Cyclization at 80–100°C in acetic acid yields >80% purity, while lower temperatures favor side products .
- Catalysts : ZnCl accelerates thiadiazole formation but may require post-reaction chelation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

